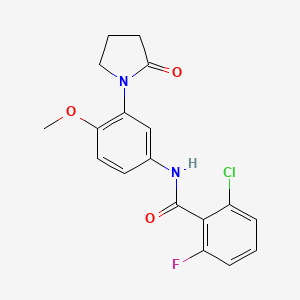

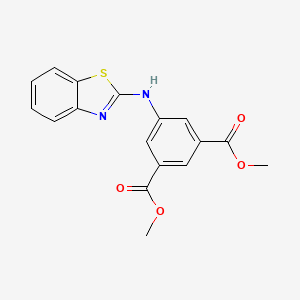

![molecular formula C20H20BrN3O2 B2698325 9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline CAS No. 500266-42-2](/img/structure/B2698325.png)

9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

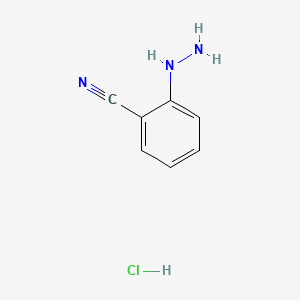

9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound with a wide variety of pharmacological activities. It belongs to the class of DNA intercalating agents and exhibits properties such as antiviral, cytotoxic, and multidrug-resistant (MDR) modulating activities .

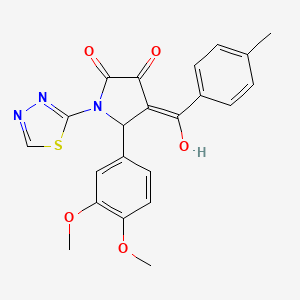

For instance, several new 6-{(1-aryl-1H-1,2,3-triazol-4-yl)methyl}-6H-indolo[2,3-b]quinoxaline derivatives have been synthesized through a simple multi-step protocol starting from isatin or 5-fluoroisatin. These compounds were screened against lung (A-549), cervical (HeLa), and prostate (DU-145) human cancer cell lines to evaluate their cytotoxic effects .

Molecular Structure Analysis

The 6H-indolo[2,3-b]quinoxaline framework consists of two fused heterocyclic rings: indole and quinoxaline. Its planar structure contributes to its pharmacological properties .

Chemical Reactions Analysis

The mechanism of antiviral and cytotoxic activity of 6H-indolo[2,3-b]quinoxaline derivatives involves intercalation into the DNA helix, disrupting processes vital for DNA replication . These compounds exhibit good binding affinity to DNA, as evidenced by high thermal stability of the compound-DNA complex. Interestingly, they possess poor inhibitory activity on topoisomerase II enzyme but significant MDR modulating activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its planar structure, molecular weight, melting point, solubility, and spectral characteristics. For example, 9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline is a yellow solid with a melting point of 245–246°C .

Mecanismo De Acción

Propiedades

IUPAC Name |

9-bromo-2,3-diethoxy-6-ethylindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O2/c1-4-24-16-8-7-12(21)9-13(16)19-20(24)23-15-11-18(26-6-3)17(25-5-2)10-14(15)22-19/h7-11H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCQUHKAQGMTRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Br)C3=NC4=CC(=C(C=C4N=C31)OCC)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

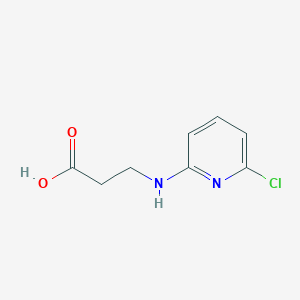

![2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole](/img/structure/B2698245.png)

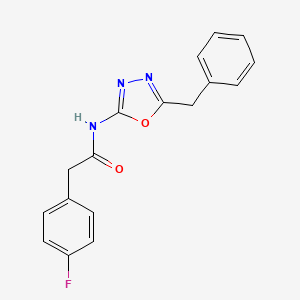

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide](/img/structure/B2698246.png)

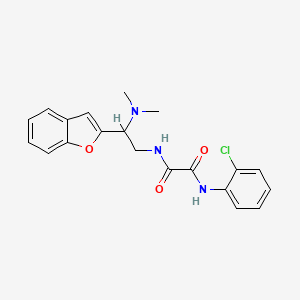

![[2-(3-Bromophenyl)ethyl]dimethylamine](/img/structure/B2698256.png)

![N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norvaline](/img/structure/B2698258.png)

![[5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid](/img/structure/B2698261.png)